Cas no 91-40-7 (Fenamic acid)

Fenamic acid structure
Fenamic acid structure
상품 이름:Fenamic acid
CAS 번호:91-40-7
MF:C13H11NO2
메가와트:213.231943368912
MDL:MFCD00002421
CID:34600
PubChem ID:4386

Fenamic acid 화학적 및 물리적 성질

이름 및 식별자

    • N-Phenylanthranilic acid
    • Diphenylamine-2-carboxylic acid
    • N-Phenyl 2-Aminobenzoic Acid
    • Benzoic acid, 2-(phenylamino)-
    • N-Phenyl o-aminobenzoic acid
    • 2-anilinobenzoic acid
    • DPC
    • 2-(Phenylamino)benzoic acid
    • Fenamic acid
    • Phenylanthranilic acid
    • 2-Carboxydiphenylamine
    • o-Anilinobenzoic acid
    • N-Phenyl-o-aminobenzoic acid
    • N-Phenyl-2-aminobenzoic acid
    • Anthranilic acid, N-phenyl-
    • 2-Phenylamino-benzoic acid
    • N-Phenylanthranilic
    • 952VN06WBB
    • ZWJINEZUA
    • NCGC00093536-04
    • CHEMBL23832
    • AKOS000118791
    • 2-phenylazanylbenzoic acid
    • KBio2_002302
    • FT-0631438
    • HMS3402H03
    • CBDivE_001949
    • HMS3373F04
    • MLS-0412242.P016
    • NCGC00014989-06
    • EINECS 202-066-8
    • diphenylamine carboxylate
    • NCGC00014989-02
    • NCGC00093536-02
    • PhenylanthranilsA currencyure
    • BCBcMAP01_000076
    • SY048561
    • NCGC00014989-07
    • ZWJINEZUASEZBH-UHFFFAOYSA-
    • HMS2232G15
    • SB78726
    • W-100309
    • F3145-3322
    • Z57127451
    • KBioSS_002304
    • AMY40863
    • BRN 1456607
    • N-PHENYLANTHRANILIC ACID [MI]
    • KBio3_000282
    • BIDD:GT0820
    • DPC cpd
    • Bio1_000122
    • DTXSID6059025
    • KBio2_004870
    • DS-14719
    • D03APP
    • SPECTRUM1505156
    • STK089446
    • Bio1_001100
    • NCGC00093536-06
    • LP00011
    • BB 0255314
    • ortho-anilinobenzoic acid
    • KBio2_007438
    • NCGC00093536-03
    • NSC-4273
    • KBio3_000281
    • N-phenylanthranilsyre
    • HMS1361H03
    • BRD-K80863915-001-02-9
    • EN300-18386
    • N-phenyl-ortho-aminobenzoic acid
    • phenyl anthranilic acid
    • NSC 215211
    • HY-W040265
    • 2-anilino-benzoic acid
    • SR-01000075342
    • KBioGR_002302
    • Bio1_000611
    • KBio2_000141
    • HMS1791H03
    • KBioGR_000141
    • o-(Phenylamino)benzoic acid
    • KBio2_002709
    • KBio3_002782
    • NSC-215211
    • SCHEMBL25828
    • A843855
    • D0873
    • CBiol_001836
    • Tox21_500011
    • N-Phenylanthranilic acid, 98%
    • N-Phenylanthranilic acid, technical, >=95% (T)
    • NCGC00014989-05
    • GTPL4182
    • EU-0100011
    • BBL008122
    • Phenyl anthranilic acid (all isomers)
    • NCGC00093536-01
    • Lopac0_000011
    • D70372
    • NCGC00014989-03
    • CHEBI:34756
    • s5517
    • AE-641/02494034
    • Oprea1_622264
    • IDI1_033891
    • MLS-0412242
    • Bio2_000621
    • NCGC00014989-01
    • InChI=1/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
    • SR-01000075342-1
    • SDCCGMLS-0412242.P028
    • AI3-08880
    • NSC215211
    • BSPBio_001421
    • Diphenylamine-2-carboxylic acid; DPC
    • KBioSS_000141
    • SMR001230825
    • SR-01000075342-2
    • n-phenyl anthranilic acid
    • NCGC00014989-04
    • NSC4273
    • CS-W021005
    • NCGC00093536-05
    • 91-40-7
    • BRD-K80863915-001-05-2
    • HMS3260C03
    • HMS1989H03
    • LS-20563
    • Lopac-144509
    • MFCD00002421
    • cMAP_000012
    • KBio2_005277
    • SDCCGSBI-0050000.P002
    • Diphenylaminecarboxylic acid-(2)
    • Oprea1_414882
    • NCGC00014989-12
    • NCGC00260696-01
    • N-phenyl-anthranilic acid
    • BDBM50337278
    • NCGC00014989-08
    • UNII-952VN06WBB
    • diphenylamine-2-carboxylate
    • Bio2_000141
    • Q498436
    • MLS002153472
    • CCG-204107
    • 2-(Phenylamino)benzoic acid (ACI)
    • Anthranilic acid, N-phenyl- (6CI, 7CI, 8CI)
    • DPC (chloride channel inhibitor)
    • NSC 4273
    • o-Carboxydiphenylamine
    • NS00007989
    • DB-057256
    • benzoic acid, 2-anilino-
    • MDL: MFCD00002421
    • 인치: 1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
    • InChIKey: ZWJINEZUASEZBH-UHFFFAOYSA-N
    • 미소: O=C(C1C(NC2C=CC=CC=2)=CC=CC=1)O
    • BRN: 1456607

계산된 속성

  • 정밀분자량: 213.07900
  • 동위원소 질량: 213.078979
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 236
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.4
  • 토폴로지 분자 극성 표면적: 49.3
  • 상호 변형 이기종 수량: 4
  • 표면전하: 0

실험적 성질

  • 색과 성상: 흰색 편상 결정체.
  • 밀도: 1.1544 (rough estimate)
  • 융해점: 182-185 °C (lit.)
  • 비등점: 353.22°C (rough estimate)
  • 플래시 포인트: 186.7°C
  • 굴절률: 1.5700 (estimate)
  • 수용성: 불용했어
  • PSA: 49.33000
  • LogP: 3.20140
  • FEMA: 3470
  • 머크: 7273
  • 용해성: 열에탄올에 용해되고 뜨거운 물, 열벤젠과 에틸에테르에 미용해된다.

Fenamic acid 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S36-S24/25
  • RTECS 번호:CB3730000
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • TSCA:Yes
  • 저장 조건:사용하지 않을 때는 컨테이너를 닫습니다.밀폐 용기에 보관하다.그늘지고 건조하며 통풍이 잘 되는 곳에 보관하고 불용물질을 멀리한다.
  • 위험 등급:IRRITANT

Fenamic acid 세관 데이터

  • 세관 번호:29224995
  • 세관 데이터:

    ?? ?? ??:

    2922499990

    개요:

    2922499990 기타 아미노산과 그 에스테르 및 그 소금 (산소기단을 하나 이상 함유한 경우는 제외).부가가치세: 17.0%?? ???:9.0% ?? ??: AB(입국화물통관표, 출국화물통관표)??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

    ?? ??:

    A.입국화물통관표
    B.출국화물통관서류

    검사 검역 범주:

    P. 수입 동식물\동식물 제품 검역
    Q. 출국 동식물\동식물 제품 검역
    R, 수입 식품 위생 감독 검사
    S. 수출 식품 위생 감독 검사
    M. 수입품 검사
    N. 수출품 검사

    요약:

    HS: 2922499990 한 가지 이상의 산소 관능단을 함유한 아미노산을 제외한 기타 아미노산과 그 에스테르;그 염류부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: AB (수입화물검사증서, 수출화물검사증서)??? ??:6.5% General tariff:30.0%

Fenamic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R096724-5g
Fenamic acid
91-40-7 98%
5g
¥34 2024-05-21
ChemScence
CS-W021005-500g
Fenamic acid
91-40-7 ≥98.0%
500g
$99.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010906-10g
Fenamic acid
91-40-7 95%
10g
¥46 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010906-100g
Fenamic acid
91-40-7 95%
100g
¥211 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N94890-500g
Fenamic acid
91-40-7
500g
¥626.0 2021-09-08
Enamine
EN300-18386-25.0g
2-(phenylamino)benzoic acid
91-40-7 95.0%
25.0g
$38.0 2025-03-21
abcr
AB118466-500 g
N-Phenylanthranilic acid, 99%; .
91-40-7 99%
500 g
€393.00 2023-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22330-1 mL * 10 mM (in DMSO)
Fenamic acid
91-40-7 99.61%
1 mL * 10 mM (in DMSO)
¥387.00 2022-04-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0873-25G
2-Anilinobenzoic Acid
91-40-7 >98.0%(T)(HPLC)
25g
¥230.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P105693-500g
Fenamic acid
91-40-7 AR,95%
500g
¥927.90 2023-09-01

Fenamic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride ,  (2E)-2-[Phenyl(phenylamino)methylene]-3(2H)-benzofuranone Solvents: tert-Butanol ;  1 min, rt; 10 min, 80 °C
참조
Design, Synthesis and Characterization of Aurone Based α,β-unsaturated Carbonyl-Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald Reactions
Khan, Danish ; et al, Asian Journal of Organic Chemistry, 2022, 11(1),

합성회로 2

반응 조건
1.1 Reagents: Triethylamine Catalysts: Copper bromide (CuBr) Solvents: 1,2-Dichloroethane ;  3 - 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ;  1 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones
Saikia, Raktim Abha; et al, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

합성회로 3

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethylformamide ;  8 h, 110 °C
참조
Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents
Hao, Xiangyong; et al, Bioorganic & Medicinal Chemistry, 2022, 55,

합성회로 4

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: myo-Inositol ,  Copper ,  Tetrabutylammonium hydrogen sulfate Solvents: Water ;  24 h, 100 °C
참조
"On Water" promoted N-arylation reactions using Cu(0)/myo-inositol catalytic system
Zhou, Qifan; et al, Tetrahedron Letters, 2019, 60(29), 1938-1941

합성회로 5

반응 조건
1.1 Reagents: Potassium hydroxide ,  Silver nitrate Solvents: Water ;  5 min, rt
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; et al, Journal of Organometallic Chemistry, 2022, 979,

합성회로 6

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Copper sulfate ;  1.5 min, 150 °C
참조
Fast synthesis of substituted N-phenylanthranilic acids using Ullmann condensation under microwave irradiation in dry media
Martin, Ana; et al, Synthetic Communications, 2006, 36(3), 271-277

합성회로 7

반응 조건
1.1 Reagents: Potassium carbonate ,  Copper ,  Cuprous iodide Solvents: Dimethylformamide ;  12 h, 120 °C
1.2 Reagents: Water ;  pH 3 - 4, 0 °C
1.3 Solvents: Ethyl acetate ;  10 min
참조
Syntheses and Evaluation of New Bisacridine Derivatives for Dual Binding of G-Quadruplex and i-Motif in Regulating Oncogene c-myc Expression
Kuang, Guotao; et al, Journal of Medicinal Chemistry, 2020, 63(17), 9136-9153

합성회로 8

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Copper sulfate Solvents: Water ;  5 min, heated; 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Microwave assisted synthesis of N-phenylanthranilic acids in water
Martin, Ana; et al, Journal of Chemical Research, 2005, (9), 561-563

합성회로 9

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, rt
참조
Discovery of anthranilamides as a novel class of inhibitors of neurotropic alphavirus replication
Barraza, Scott J.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(7), 1569-1587

합성회로 10

반응 조건
1.1 Solvents: Ethanol ,  Water ;  rt
1.2 Reagents: Potassium hydroxide ;  rt → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
참조
Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions.
Neukom, Joshua D.; et al, Organic Letters, 2011, 13(9), 2196-2199

합성회로 11

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Water ;  2.5 h, reflux
참조
The synthesis and antimicrobial evaluation of some spiro-phthalidyl benzoxazinones
Ferraro, Caterina; et al, Heterocycles, 2012, 84(2), 1383-1389

합성회로 12

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  100 °C
참조
Copper-Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N-Phenylated Isatoic Anhydrides
Wu, Xi-Xi; et al, Asian Journal of Organic Chemistry, 2022, 11(7),

합성회로 13

반응 조건
참조
Product class 3: bromoarenes
Stanforth, S. P., Science of Synthesis, 2007, 31, 121-160

합성회로 14

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Palladium (polymer-incarcerated) ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Ethanol ,  Toluene ,  Water ;  18 h, 90 °C
1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane ,  Water ;  24 h, 90 °C
1.3 Reagents: Acetic acid
참조
Synthesis of Acridone Derivatives Using Polymer-Supported Palladium and Scandium Catalysts
Nishio, Ryo; et al, Journal of Combinatorial Chemistry, 2006, 8(4), 459-461

합성회로 15

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Nitrobenzene ;  3 h, reflux
참조
Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis
Lv, Zhengxian; et al, Journal of Chromatography A, 2017, 1491, 98-107

합성회로 16

반응 조건
1.1 Reagents: Sodium nitrite Solvents: Chloroform
참조
A novel route for progenitors of carbazoles with a view to study larvicidal properties
Choudhury, B.; et al, Journal of the Indian Chemical Society, 1988, 65(12), 876-8

합성회로 17

반응 조건
1.1 Reagents: Ethylene glycol ,  Potassium carbonate Catalysts: Copper, dichlorobis(pyridine)- Solvents: Ethylene glycol ;  20 min, 75 °C; 75 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Regioselective copper-catalysed amination of halobenzoic acids using aromatic amines
Maradolla, Mohan Babu; et al, Journal of Chemical Research, 2007, (10), 587-589

합성회로 18

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate ;  6 min, heated
참조
Microwave-assisted chemoselective copper-catalyzed amination of o-chloro and o-bromobenzoic acids using aromatic amines under solvent free conditions
Sarrafi, Yaghoub; et al, Chinese Chemical Letters, 2009, 20(7), 784-788

합성회로 19

반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: Bis(dibenzylideneacetone)palladium ,  Bis(1,1-dimethylethyl)[2′-(1-methylethoxy)[1,1′-binaphthalen]-2-yl]phosphine Solvents: tert-Butanol ;  20 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water ;  pH 3
참조
Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides
Ma, Fangfang; et al, Tetrahedron, 2011, 67(48), 9405-9410

합성회로 20

반응 조건
1.1 Reagents: Potassium carbonate ,  Copper Solvents: Nitrobenzene ;  5 h, 140 °C
참조
A new synthetic method of di-9-acridinyl derivatives of amines
Zhu, Yan-wu; et al, Hecheng Huaxue, 2002, 10(1), 65-67

합성회로 21

반응 조건
1.1 Reagents: Sodium acetate Catalysts: Cupric acetate Solvents: Water ;  0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, pH 2, rt
참조
A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives
Girisha, Hanakere R.; et al, Journal of Chemical Research, 2006, (5), 342-344

합성회로 22

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
참조
PhI(OAc)2-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp2-Csp2Bond Formation: Metal-Free Synthesis of Acridone Derivatives
Zheng, Zisheng; et al, Journal of Organic Chemistry, 2014, 79(16), 7451-7458

합성회로 23

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  10 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones
Saikia, Raktim Abha; et al, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

Fenamic acid Raw materials

Fenamic acid Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:91-40-7)Fenamic acid
A843855
순결:99%
재다:500g
가격 ($):240.0